5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one
Description
This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with a thioxo group at position 2 and a methoxyethyl substituent at position 3. The E-configuration of the methylidene bridge at position 5 connects a 5-(4-chlorophenyl)-2-furyl moiety, which introduces steric bulk and electronic effects. The 2-methoxyethyl substituent may improve solubility compared to simpler alkyl or aryl groups seen in analogs .
Properties
Molecular Formula |
C17H14ClNO3S2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14ClNO3S2/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+ |
InChI Key |
RCQWTHUXGDCZQA-XNTDXEJSSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolanone ring, followed by the introduction of the furyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of rhodanine derivatives with substituted furans. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of key functional groups that contribute to its biological activity .
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 mg/ml .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines. For example, a related thiazolidinone derivative exhibited IC50 values indicating potential effectiveness against human cancer cells, suggesting that further development could lead to novel anticancer agents .
Antiviral Activity
Notably, compounds within this class have shown promise in inhibiting viral infections. Research has demonstrated that certain thiazolidinone derivatives can inhibit HIV replication by blocking the virus's ability to fuse with host cells, thereby preventing infection . This mechanism highlights their potential as antiviral therapeutics.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zvarec et al. explored the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains. The results indicated that certain derivatives had potent activity against multidrug-resistant strains, making them candidates for further development as antimicrobial agents .
Case Study 2: Anticancer Research
Chandrappa et al. investigated the anticancer properties of a thiazolidinone derivative similar to 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one. Their findings revealed significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to the structure could enhance efficacy and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
- Planarity and Conformation :
- Hydrogen Bonding and Solubility: Methoxyethyl enhances solubility in polar solvents (e.g., methanol, DMF) compared to methyl (Compound III) or phenyl (Compound II) groups . Lacks strong intermolecular H-bonding motifs (e.g., S(6) ring motifs in Compound II) due to absence of hydroxy groups .
Crystallographic and Computational Insights
Biological Activity
The compound 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C13H12ClN2OS
- Molecular Weight : 284.76 g/mol
- IUPAC Name : 5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains. The synthesized compound was tested against:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Enzyme Inhibition
Enzyme inhibition studies revealed that the compound acts as an inhibitor of several key enzymes involved in metabolic processes. Notably:
- Cholinesterase Inhibition : The compound showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 30 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets. Docking studies suggest that the thiazolidinone moiety facilitates binding to active sites of enzymes and receptors, potentially altering their function.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiazolidinone derivatives similar to the compound . For instance:
- Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that a series of thiazolidinones exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research demonstrated that thiazolidinones could induce apoptosis in cancer cells through oxidative stress mechanisms .
- Neuroprotective Effects : A recent investigation highlighted the potential neuroprotective effects of thiazolidinone derivatives in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
